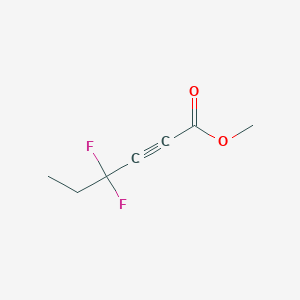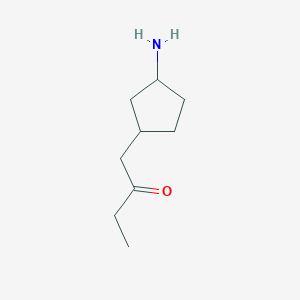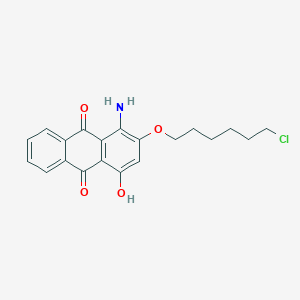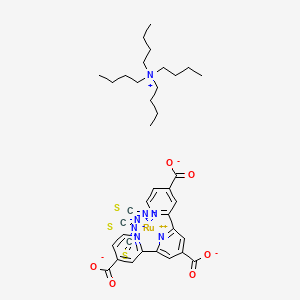
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate is a coordination complex that features ruthenium at its core. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of multiple pyridyl and carboxylato groups allows for extensive coordination chemistry, making it a versatile compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate typically involves the coordination of ruthenium with pyridyl and carboxylato ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be facilitated by heating and stirring . The ligands are usually prepared through condensation reactions involving pyridine-2,6-dicarboxylic acid and other precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the thiocyanate groups are replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate in a solvent mixture of ethyl acetate, acetonitrile, and water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various ligands in solvents like dichloromethane or acetonitrile, often under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing products, while substitution reactions can produce new coordination complexes with different ligands .
科学研究应用
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate has several scientific research applications:
作用机制
The mechanism of action of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate involves its ability to coordinate with various ligands and participate in redox reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes. This compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate iron(II) complexes: These compounds share similar coordination chemistry but differ in their metal center, leading to different redox properties and applications.
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate copper(II) complexes: Similar in structure but with copper as the central metal, these complexes have distinct catalytic and electronic properties.
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate nickel(II) complexes: These compounds exhibit unique magnetic and electronic characteristics due to the presence of nickel.
Uniqueness
The uniqueness of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate lies in its combination of ruthenium with pyridyl and carboxylato ligands, which imparts specific redox properties and coordination versatility. This makes it particularly valuable in applications requiring precise control over electronic and catalytic behavior .
属性
分子式 |
C37H44N7O6RuS3-3 |
|---|---|
分子量 |
880.1 g/mol |
InChI |
InChI=1S/C18H11N3O6.C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);5-16H2,1-4H3;;;;/q;+1;3*-1;+2/p-3 |
InChI 键 |
USXOLPFDCBFPDY-UHFFFAOYSA-K |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)
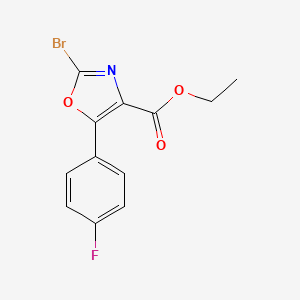
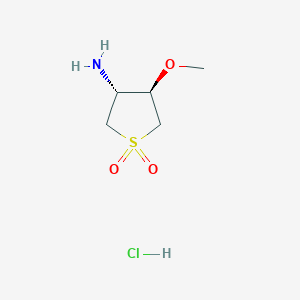


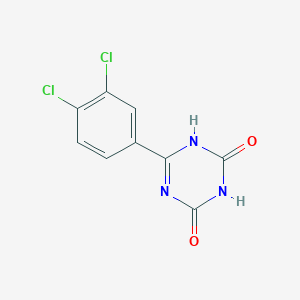
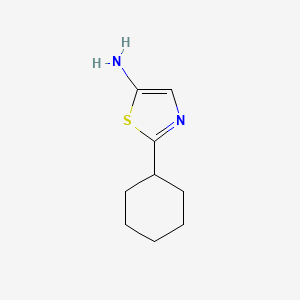
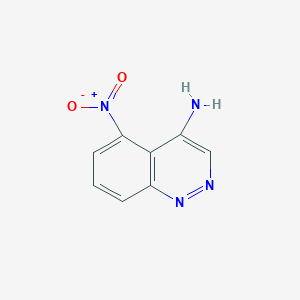

![6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13148651.png)
